molecular formula C15H21NO2 B13692554 N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine

N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine

Cat. No.: B13692554
M. Wt: 247.33 g/mol
InChI Key: RWLAEFUGGIIVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine is a chemical compound with the molecular formula C15H21NO2. It is a derivative of cyclopropane and is often used in organic synthesis due to its unique structural properties. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine involves its interaction with specific molecular targets. The Boc group provides stability to the compound, allowing it to participate in various chemical reactions without undergoing premature degradation. The cyclopropane ring and phenyl group contribute to the compound’s reactivity and specificity in binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-1-aminocyclopropane: Similar in structure but lacks the phenyl group.

    N-Boc-2-phenylcyclopropylamine: Similar but with different stereochemistry.

    N-Boc-1-phenylcyclopropylamine: Lacks the specific (1S,2S) configuration.

Uniqueness

N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine is unique due to its specific stereochemistry and the presence of both the cyclopropane ring and phenyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl N-[(2-phenylcyclopropyl)methyl]carbamate

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-12-9-13(12)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)

InChI Key

RWLAEFUGGIIVPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC1C2=CC=CC=C2

Origin of Product

United States

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